

1H and 13C NMR spectra of 15-Hydroxypinusolidic acid

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Compound of Interest		
Compound Name:	15-Hydroxypinusolidic acid	
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An In-depth Technical Guide to the 1H and 13C NMR Spectra of 15-Hydroxypinusolidic Acid

Introduction

15-Hydroxypinusolidic acid is a labdane-type diterpene isolated from the pericarp of Platycladus orientalis. Its structure has been elucidated through various spectroscopic and chemical methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. This guide provides a detailed overview of the 1H and 13C NMR spectral data of **15-Hydroxypinusolidic acid**, along with the experimental protocols for its isolation and spectral acquisition. This information is crucial for researchers in natural product chemistry, pharmacology, and drug development for the identification and characterization of this compound.

Data Presentation

The 1H and 13C NMR spectral data for **15-Hydroxypinusolidic acid** are summarized below. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 1H NMR Spectral Data of 15-Hydroxypinusolidic acid (CDCl3)



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-17a	4.54	br s	
H-17b	4.81	br s	_
H-14	6.06	d	1.4
H-15	6.82	d	1.4
Me-18	0.58	S	
Me-20	1.22	S	

Data sourced from HETEROCYCLES, Vol. 31, No. 9, 1990.[1]

Table 2: 13C NMR Spectral Data of 15-Hydroxypinusolidic acid (75 MHz, CDCl3)



Carbon	Chemical Shift (δ) ppm
1	38.9
2	19.1
3	42.0
4	33.2
5	55.4
6	24.3
7	38.1
8	147.8
9	50.9
10	39.4
11	26.8
12	134.7
13	143.7
14	108.8
15	69.1
16	173.8
17	106.6
18	12.0
19	179.1
20	28.6

Assignments were established by the DEPT method. Data sourced from HETEROCYCLES, Vol. 31, No. 9, 1990.[1]



Experimental Protocols

The isolation and spectroscopic analysis of **15-Hydroxypinusolidic acid** were performed as described in the primary literature.

Extraction and Isolation

The air-dried pericarps of Platycladus orientalis (4.2 kg) were extracted with acetone (16 L) four times at room temperature, with each extraction lasting for three days.[1] The combined acetone extracts were concentrated in vacuo to yield a brown viscous residue (170 g).[1] This residue was then subjected to chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.[1] Through this process, **15-Hydroxypinusolidic acid** (23 mg) was isolated along with other compounds.[1]

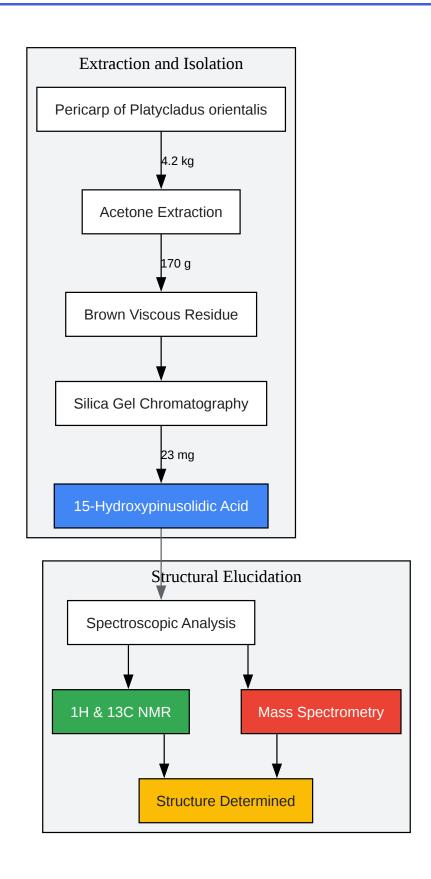
Spectroscopic Methods

The NMR spectra of **15-Hydroxypinusolidic acid** were recorded in CDCl3 with Tetramethylsilane (TMS) as the internal standard.[1] The 13C NMR data was obtained at 75 MHz.[1] The assignment of the carbon signals was established using the Distortionless Enhancement by Polarization Transfer (DEPT) method.[1] The molecular formula of C20H28O5 was determined based on elemental analysis and its mass spectrum, which showed a molecular ion peak at m/z 348.[1]

Visualization

The following diagram illustrates the experimental workflow for the isolation and structural elucidation of **15-Hydroxypinusolidic acid**.





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Caption: Experimental workflow for **15-Hydroxypinusolidic acid**.



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References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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